

# Application Notes and Protocols: Disperse Yellow 3 in Textile Printing

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## Compound of Interest

Compound Name: Disperse Yellow 3

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## Introduction

**Disperse Yellow 3**, a monoazo dye, is a significant colorant in the textile industry, primarily utilized for dyeing and printing synthetic fibers.<sup>[1]</sup> Its low aqueous solubility makes it suitable for application on hydrophobic fibers such as polyester, nylon, cellulose acetate, and acrylics.<sup>[1][2]</sup> This document provides detailed application notes and experimental protocols for the use of **Disperse Yellow 3** in textile printing, focusing on methodologies relevant to a research and development setting.

## Chemical and Physical Properties

A comprehensive understanding of the physicochemical properties of **Disperse Yellow 3** is essential for its effective application. Key properties are summarized in the table below.

Property	Value	Reference
Chemical Name	N-[4-[(2-hydroxy-5-methylphenyl)azo]phenyl]acetamide	[3]
C.I. Name	Disperse Yellow 3	[4]
CAS Number	2832-40-8	[5][6]
Molecular Formula	C <sub>15</sub> H <sub>15</sub> N <sub>3</sub> O <sub>2</sub>	[4][5][6][7]
Molecular Weight	269.30 g/mol	[5][6][7]
Appearance	Yellow powder	[8]
Melting Point	268-270 °C	[6][7][8]
Solubility	Soluble in acetone, ethanol, and benzene.[1] Very low solubility in water (1.5–6.1 mg/L at 60°C).[1]	
λ <sub>max</sub>	357 nm (in ethanol and water)	[6]

## Application in Textile Printing: High-Temperature Steaming Method

This section outlines the protocol for applying **Disperse Yellow 3** to polyester fabric via a high-temperature steaming (curing) method. This is a continuous process that generally yields bright prints with good color yield.[9]

## Experimental Protocol: Printing Paste Preparation and Application

### 1. Printing Paste Formulation:

A typical formulation for a printing paste containing **Disperse Yellow 3** is detailed below. The components are crucial for achieving a stable dispersion, proper viscosity for printing, and optimal color fixation.

Component	Concentration	Function
Disperse Yellow 3	50 parts	Colorant
Dispersing agent (e.g., Setamol WS)	10 - 20 parts	Maintains dye dispersion
Wetting agent (e.g., Turkey Red Oil)	10 - 20 parts	Wets the dye powder
Citric Acid or Tartaric Acid	10 - 20 parts (or 1-2 parts)	Maintains acidic pH (~6.0)
Water	160 parts	Solvent
Ethylene Glycol	10 parts	Solubilizing agent
Thickener (e.g., modified locust bean gum)	710 parts	Provides viscosity for printing
Ammonium Sulfate	5 parts	Acid liberating agent during steaming
Sodium Chlorate	5 parts	Oxidizing agent to protect dye brightness
Total	1000 parts	

Source: Adapted from[9]

#### Procedure:

- Create a paste of the **Disperse Yellow 3** powder with the wetting agent and a small amount of water.
- Add the dispersing agent and ethylene glycol and mix thoroughly to ensure a fine, stable dispersion.
- In a separate container, dissolve the citric or tartaric acid, ammonium sulfate, and sodium chlorate in the remaining water.

- Gradually add the thickener to the aqueous solution while stirring vigorously to avoid lump formation, until a smooth paste is obtained.
- Combine the dye dispersion with the thickener paste and mix until a homogeneous printing paste is achieved.
- Adjust the pH of the final paste to approximately 6.0.[9]

## 2. Fabric Preparation:

Ensure the 100% polyester fabric is clean and free from any impurities, oils, or sizes by scouring with a non-ionic detergent and sodium carbonate solution.[1]

## 3. Printing Application:

Apply the printing paste to the prepared polyester fabric using a suitable method such as screen printing.[10]

## 4. Drying:

After printing, the fabric should be dried thoroughly. An intermediate drying step at around 100°C is recommended to prevent dye migration.[11][12]

## 5. Fixation (Curing):

The printed and dried fabric is then subjected to high-temperature steaming (curing) at 180°C for 1-2 minutes.[9] This continuous process facilitates the sublimation and diffusion of the disperse dye into the polyester fibers.

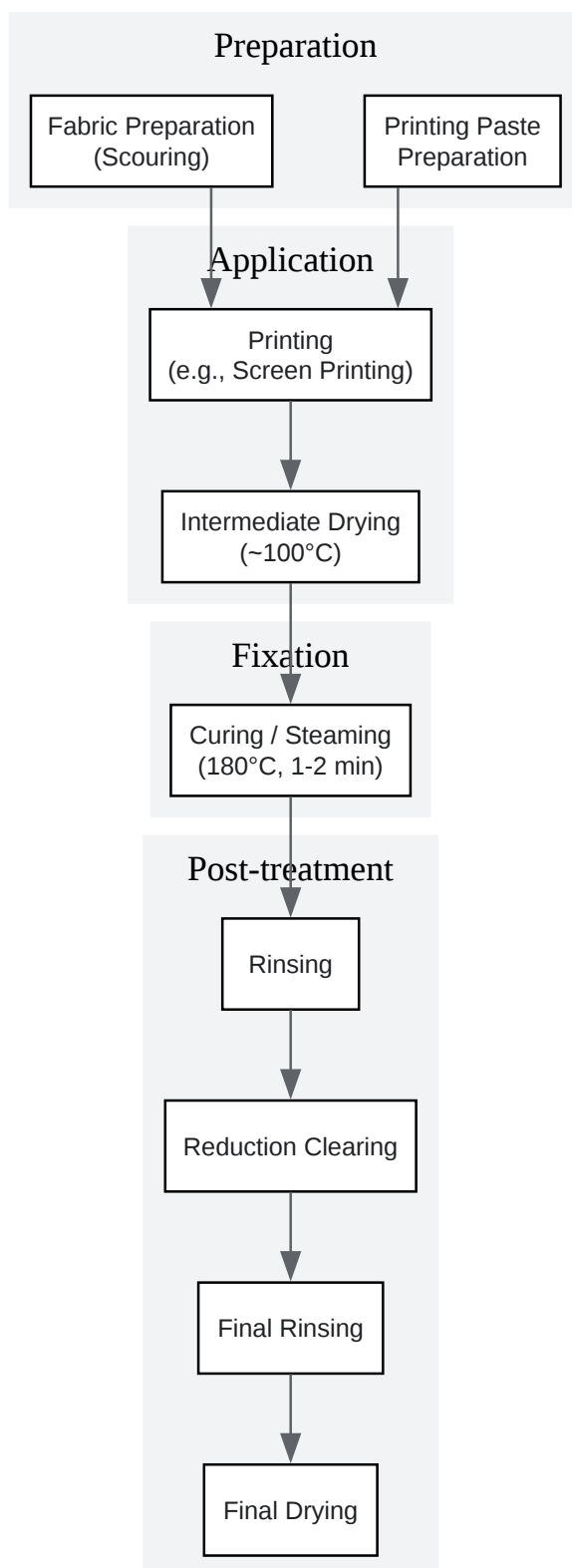
## 6. After-treatment (Washing-off):

To remove unfixed dye and auxiliaries from the fabric surface, a thorough washing-off process is critical.

- Rinse the printed fabric in cold water.
- Perform a reduction clearing treatment. A typical recipe includes:

- Sodium Hydroxide: 2 g/L
- Sodium Hydrosulfite: 2 g/L
- Treat the fabric at 60-70°C for 15-20 minutes.
- Rinse thoroughly with hot and then cold water.
- Dry the final printed fabric.

## Experimental Workflow



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Fig. 1: High-Temperature Steam Printing Workflow

## Quality Control: Colorfastness Testing

The performance of the printed textile is evaluated through standardized colorfastness tests. The following are key protocols for assessing the durability of **Disperse Yellow 3** prints on polyester.

### Colorfastness to Washing (ISO 105-C06)

This test assesses the resistance of the color to domestic and commercial laundering.[\[5\]](#)[\[7\]](#)

Protocol:

- Specimen Preparation: A 100 mm x 40 mm specimen of the printed fabric is stitched together with a multifiber adjacent fabric.[\[5\]](#)[\[13\]](#)
- Washing Procedure: The composite specimen is placed in a stainless steel container with a specified number of steel balls (to provide mechanical action) and a solution of standard soap or detergent.[\[5\]](#)[\[6\]](#) A common test condition is 60°C for 30 minutes.[\[13\]](#)
- Rinsing and Drying: After the washing cycle, the specimen is rinsed thoroughly and dried.
- Assessment: The change in color of the printed specimen and the degree of staining on the multifiber fabric are evaluated using the respective Grey Scales under standardized lighting conditions.[\[13\]](#) The rating is on a scale of 1 to 5, where 5 represents the best fastness.[\[7\]](#)

### Colorfastness to Light (ISO 105-B02)

This method determines the resistance of the color to the action of an artificial light source that simulates natural daylight.[\[3\]](#)[\[14\]](#)

Protocol:

- Specimen Preparation: A specimen of the printed fabric is mounted on a card.
- Exposure: The specimen is exposed to a xenon arc lamp under controlled conditions of temperature and humidity, alongside a set of blue wool standards (references 1-8).[\[3\]](#)[\[8\]](#)[\[14\]](#)

- Assessment: The fading of the printed specimen is compared to the fading of the blue wool standards.<sup>[14]</sup> The lightfastness is rated on a scale of 1 to 8, where 8 indicates the highest fastness.<sup>[8]</sup>

## Typical Colorfastness Properties of Disperse Yellow 3 on Polyester

Fastness Test	Standard	Typical Rating (1-5 or 1-8 scale)
Washing	ISO 105-C06	4-5 <sup>[8]</sup>
Light	ISO 105-B02	6 <sup>[13]</sup>
Ironing	ISO 105-X11	4-5 <sup>[13]</sup>
Perspiration	ISO 105-E04	5 <sup>[8]</sup>
Rubbing (Crocking)	ISO 105-X12	Dry: 4-5, Wet: 4 <sup>[8]</sup>

Note: Ratings can vary depending on the depth of shade and the specific processing conditions.

## High-Temperature Exhaust Dyeing

For dyeing full fabrics rather than printing, a high-temperature exhaust dyeing method is commonly employed for polyester.

### Experimental Protocol: High-Temperature Dyeing

#### 1. Dye Bath Preparation:

- Liquor Ratio: 10:1 (10 parts water to 1 part fabric by weight)<sup>[13]</sup>
- **Disperse Yellow 3:** As required for the desired shade (e.g., 1-2% on weight of fabric).
- Dispersing Agent: 1 g/L<sup>[13]</sup>
- Levelling Agent: 0.5 g/L<sup>[13]</sup>



- pH: Adjust to 4.5-5.5 with acetic acid.[\[11\]](#)[\[13\]](#)

#### Procedure:

- Prepare the dye bath by adding the dispersing and levelling agents to the required volume of water.
- Adjust the pH with acetic acid.
- Make a paste of the **Disperse Yellow 3** with a small amount of water and dispersing agent before adding it to the dye bath.[\[13\]](#)

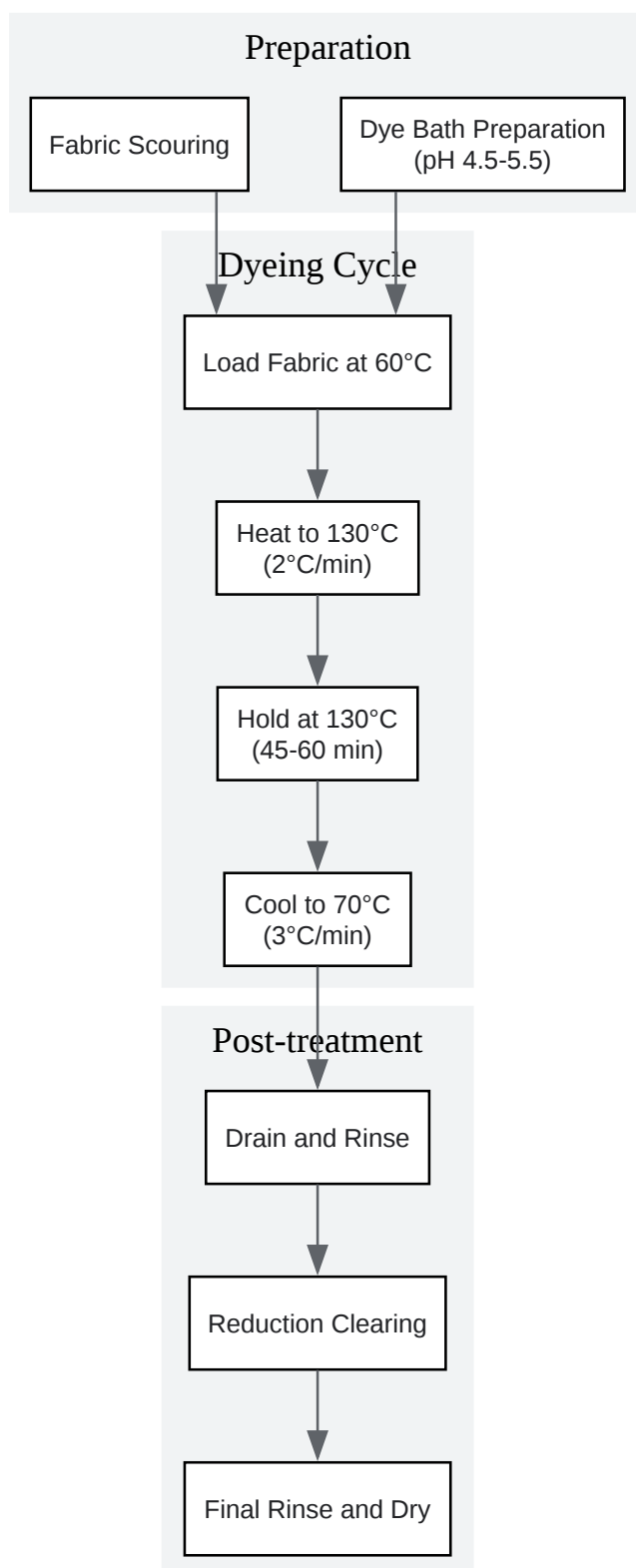
#### 2. Dyeing Cycle:

- Introduce the scoured polyester fabric into the dye bath at 60°C.[\[13\]](#)
- Raise the temperature to 130°C at a rate of 2°C/minute.[\[13\]](#)[\[15\]](#)
- Hold the temperature at 130°C for 45-60 minutes.[\[13\]](#)[\[15\]](#)[\[16\]](#)
- Cool the dye bath to 70°C at a rate of 3°C/minute.[\[13\]](#)

#### 3. After-treatment:

Follow the same reduction clearing and rinsing procedure as described in the printing after-treatment section.

## Dyeing Process Visualization



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Fig. 2: High-Temperature Exhaust Dyeing Cycle

## Conclusion

**Disperse Yellow 3** is a versatile and effective colorant for the printing and dyeing of polyester and other synthetic textiles. Adherence to established protocols for paste/dye bath preparation, application, fixation, and after-treatment is crucial for achieving high-quality, durable coloration. The methodologies and data presented in these application notes provide a solid foundation for researchers and scientists working with this dye in a laboratory or developmental context.

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